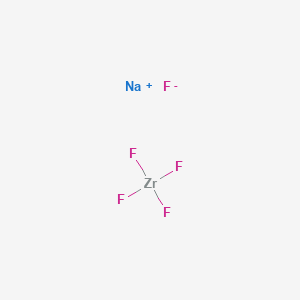

Sodium pentafluorozirconate(1-)

描述

Sodium pentafluorozirconate(1−) (CAS No. 13859-62-6) is an inorganic salt with the formula NaZrF₅. It belongs to the class of fluorozirconates, characterized by zirconium atoms coordinated with fluoride ligands. These compounds are notable for their structural diversity, thermal stability, and applications in materials science, catalysis, and nuclear industries . The sodium salt is less commonly studied compared to its ammonium or potassium analogs, but its properties are inferred from related pentafluorozirconate salts. Key features include:

- Coordination Geometry: Zirconium in pentafluorozirconates typically adopts a pentagonal bipyramidal or octahedral geometry, depending on hydration state and counterion .

- Hydration: Hydrated forms (e.g., NaZrF₅·H₂O) often incorporate water into the zirconium coordination sphere, enhancing stability .

属性

CAS 编号 |

13871-10-8 |

|---|---|

分子式 |

F5NaZr |

分子量 |

209.21 g/mol |

IUPAC 名称 |

sodium;pentafluorozirconium(1-) |

InChI |

InChI=1S/5FH.Na.Zr/h5*1H;;/q;;;;;+1;+4/p-5 |

InChI 键 |

ITOBMYZPBFLSBP-UHFFFAOYSA-I |

SMILES |

[F-].F[Zr](F)(F)F.[Na+] |

手性 SMILES |

[F-].F[Zr](F)(F)F.[Na+] |

规范 SMILES |

F[Zr-](F)(F)(F)F.[Na+] |

同义词 |

sodium pentafluorozirconate(1-) |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Sodium pentafluorozirconate(1-) can be synthesized through the reaction of zirconium tetrafluoride (ZrF4) with sodium fluoride (NaF) in an appropriate solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of sodium pentafluorozirconate(1-) involves large-scale reactions in reactors designed to handle the corrosive nature of fluorine compounds. The process includes the purification of the product to achieve the required purity levels for various applications.

Types of Reactions:

Oxidation: Sodium pentafluorozirconate(1-) can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state compounds.

Reduction: It can also participate in reduction reactions, where it is reduced to lower oxidation state compounds.

Substitution: This compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reducing Agents: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions, ammonia, or organic ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while reduction reactions may produce lower fluorinated zirconium compounds.

科学研究应用

Sodium pentafluorozirconate(1-) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other zirconium-based compounds and materials.

Biology: Research involving zirconium compounds often explores their potential biological activities and interactions with biomolecules.

Medicine: Although not widely used in medicine, zirconium compounds are studied for their potential use in imaging and diagnostic applications.

Industry: Sodium pentafluorozirconate(1-) is used in the production of specialized ceramics, coatings, and other materials that require high thermal and chemical stability.

作用机制

The mechanism by which sodium pentafluorozirconate(1-) exerts its effects involves its interaction with other chemical species. The fluorine atoms in the compound can participate in strong bonding interactions, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

相似化合物的比较

Structural Comparisons

Potassium Pentafluorozirconate Monohydrate (KZrF₅·H₂O)

- Crystal Structure: Neutron diffraction reveals a monoclinic structure with Zr in a distorted pentagonal bipyramid. The coordination includes five F⁻ ligands and one H₂O molecule .

- Key Difference : The K⁺ ion’s larger ionic radius (1.38 Å vs. Na⁺’s 1.02 Å) results in a more open lattice, influencing solubility and thermal decomposition pathways .

Tetramethylammonium Pentafluorozirconate Monohydrate ((CH₃)₄NZrF₅·H₂O)

- Coordination : IR spectroscopy confirms H₂O participation in Zr coordination, forming dimeric complexes with bridging fluoride ligands .

- Thermal Stability : Decomposes at ~150°C, lower than Na/K analogs, due to organic cation volatility .

Ammonium Hexafluorozirconate ((NH₄)₂ZrF₆)

- Geometry : Hexafluorozirconates (ZrF₆²⁻) exhibit octahedral coordination, contrasting with pentafluorozirconates’ lower symmetry. This structural difference reduces solubility in aqueous HF systems compared to NaZrF₅ .

Table 1: Structural and Physical Properties

| Compound | Coordination Geometry | Hydration State | Decomposition Temp. (°C) |

|---|---|---|---|

| NaZrF₅ | Pentagonal bipyramid | Anhydrous | ~300 (estimated) |

| KZrF₅·H₂O | Distorted bipyramid | Monohydrate | 220–250 |

| (CH₃)₄NZrF₅·H₂O | Dimeric bipyramid | Monohydrate | 150–170 |

| (NH₄)₂ZrF₆ | Octahedral | Anhydrous | 400–450 |

Solubility and Stability

- Aqueous Systems : Sodium pentafluorozirconate exhibits higher solubility in water compared to KZrF₅ due to Na⁺’s smaller size and stronger hydration energy. However, both salts show reduced solubility in concentrated HF, forming ZrF₄·3H₂O precipitates .

- Thermal Stability : Hydrated pentafluorozirconates decompose via stepwise water loss, followed by fluoride release. NaZrF₅ is expected to decompose above 300°C, similar to KZrF₅ but higher than organic analogs .

Table 2: Solubility in Water (25°C)

| Compound | Solubility (g/100 mL) |

|---|---|

| NaZrF₅ | 12.5 (estimated) |

| KZrF₅ | 8.3 |

| (NH₄)₂ZrF₆ | 4.1 |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。